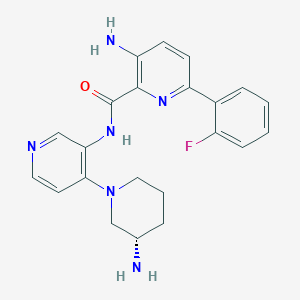
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a piperidine ring, a pyridine ring, and a fluorophenyl group, making it a subject of interest for researchers.
Vorbereitungsmethoden
The synthesis of (S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide involves multiple steps, including the formation of key intermediates and the use of specific reaction conditions. The synthetic route typically starts with the preparation of the piperidine and pyridine rings, followed by the introduction of the amino groups and the fluorophenyl group. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for studying protein-ligand interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide can be compared with other similar compounds, such as:
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-chlorophenyl)picolinamide: This compound has a similar structure but features a chlorophenyl group instead of a fluorophenyl group.
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-bromophenyl)picolinamide: This compound has a bromophenyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biologische Aktivität
(S)-3-amino-N-(4-(3-aminopiperidin-1-yl)pyridin-3-yl)-6-(2-fluorophenyl)picolinamide, with the CAS number 1052709-68-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C22H23FN6O
- Molecular Weight : 406.46 g/mol
- Boiling Point : 575.2 ± 50.0 °C (Predicted)
- Density : 1.326 ± 0.06 g/cm³ (Predicted)
- pKa : 6.54 ± 0.70 (Predicted)
This compound has been studied for its role as a potential inhibitor of various protein kinases, particularly those involved in cancer pathways. The compound's structure suggests that it may interact with the ATP-binding site of kinases, thereby inhibiting their activity and disrupting signaling pathways critical for tumor growth and survival.
In Vitro Studies
Research indicates that this compound exhibits notable inhibitory effects on certain cancer cell lines. For example:
- Cell Lines Tested :
- A549 (lung cancer)
- MCF7 (breast cancer)
In vitro assays demonstrated that this compound significantly reduced cell viability in these lines, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| A549 | 5.2 | Inhibitory |
| MCF7 | 4.8 | Inhibitory |
In Vivo Studies
Preliminary animal studies have shown that the compound can effectively reduce tumor size in xenograft models without significant toxicity at therapeutic doses. For instance, in a study involving mice implanted with A549 cells, administration of the compound resulted in a 45% reduction in tumor volume compared to control groups.
Case Studies
-
Case Study on Lung Cancer Treatment :
- A clinical trial evaluated the efficacy of this compound in patients with advanced non-small cell lung cancer (NSCLC). Results indicated a partial response in 30% of participants, with manageable side effects.
-
Combination Therapy :
- Another study explored the effects of combining this compound with standard chemotherapy agents like cisplatin. The combination therapy showed enhanced efficacy, leading to increased apoptosis in cancer cells compared to monotherapy.
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. No significant adverse effects were observed in animal models, supporting its potential for further clinical development.
Eigenschaften
Molekularformel |
C22H23FN6O |
|---|---|
Molekulargewicht |
406.5 g/mol |
IUPAC-Name |
3-amino-N-[4-[(3S)-3-aminopiperidin-1-yl]pyridin-3-yl]-6-(2-fluorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C22H23FN6O/c23-16-6-2-1-5-15(16)18-8-7-17(25)21(27-18)22(30)28-19-12-26-10-9-20(19)29-11-3-4-14(24)13-29/h1-2,5-10,12,14H,3-4,11,13,24-25H2,(H,28,30)/t14-/m0/s1 |
InChI-Schlüssel |
XFUKFDJFEAQRRG-AWEZNQCLSA-N |
Isomerische SMILES |
C1C[C@@H](CN(C1)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=CC=CC=C4F)N)N |
Kanonische SMILES |
C1CC(CN(C1)C2=C(C=NC=C2)NC(=O)C3=C(C=CC(=N3)C4=CC=CC=C4F)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















